

Berzosertib IC50 value ATR kinase assay

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Compound Focus: Berzosertib

CAS No.: 1232416-25-9

Cat. No.: S548527

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Quantitative Data on Berzosertib

The table below summarizes the key quantitative data for **berzosertib** (also known as VX-970, M6620, or VE-822).

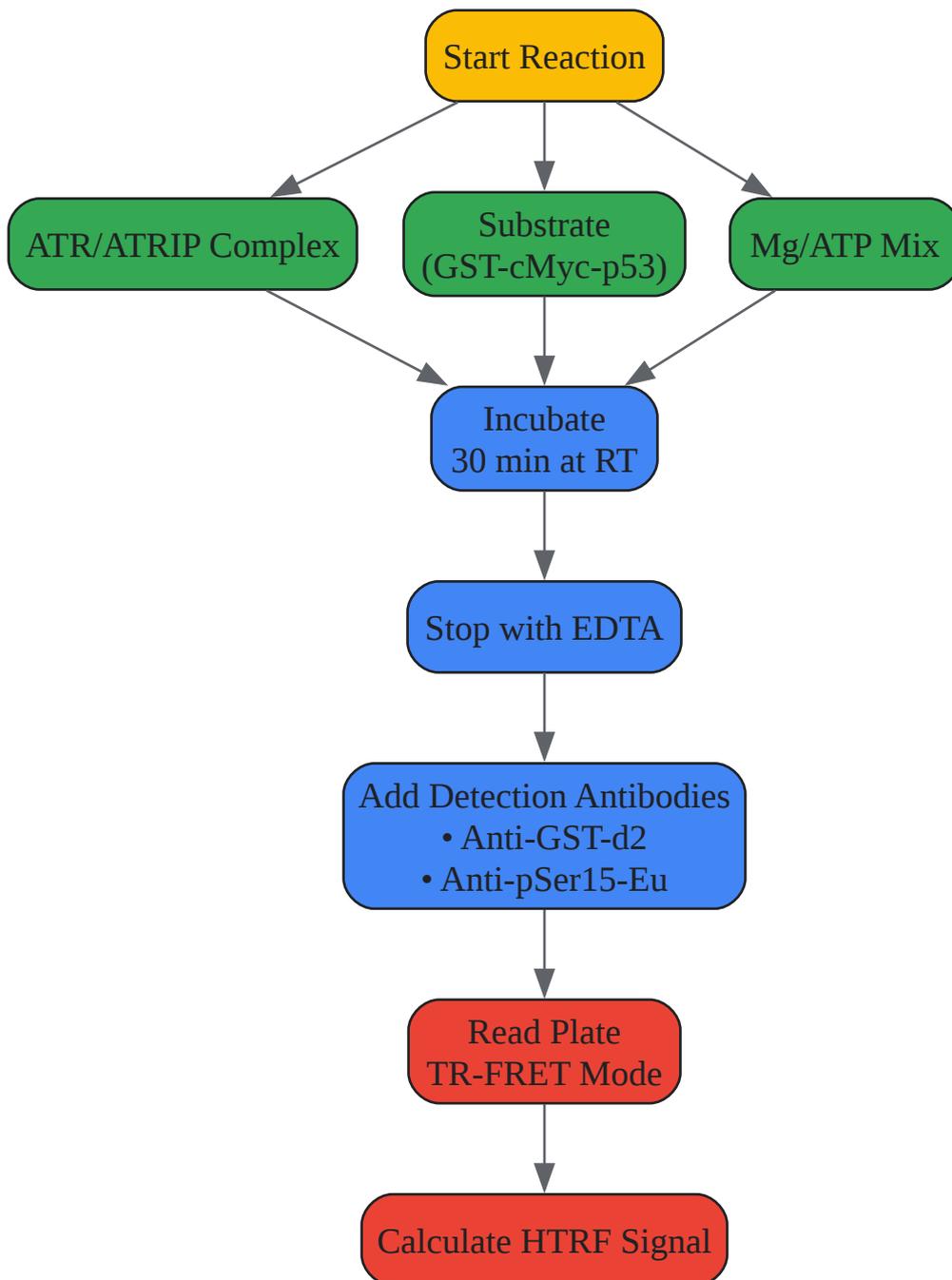
Parameter	Value	Context / Assay Details	Source
Biochemical IC ₅₀	19 nM	In vitro ATR kinase assay	[1] [2]
Cellular IC ₅₀ (HNSCC)	0.25 - 0.29 µM	72-hour treatment in head and neck squamous cell carcinoma cell lines (Cal-27 and FaDu); cell viability assay	[3]
Clinical Dose (RP2D)	210 mg/m ²	Recommended Phase 2 dose when administered with gemcitabine (1000 mg/m ²) on days 2 and 9 of a 21-day cycle	[1]

ATR Kinase Assay Protocol

The core methodology for measuring ATR kinase activity in vitro is the **Homogeneous Time-Resolved Fluorescence (HTRF)** assay [4] [5]. Here is a detailed breakdown of one referenced protocol [4]:

- **Reaction Setup:** The kinase reaction incubates human ATR/ATRIP complex with its substrate, **50 nM GST-cMyc-p53**, in an assay buffer containing various compound concentrations.
- **Reaction Initiation:** The reaction is started by adding a **Mg/ATP mix** at a final concentration of **10 µM**.
- **Incubation:** The reaction proceeds for **30 minutes at room temperature**.
- **Reaction Stop:** The process is stopped by adding a solution containing **EDTA**.
- **Detection:** A detection buffer is added, containing two antibodies:
 - A **d2-labelled anti-GST monoclonal antibody**.
 - A **Europium-labelled anti-phospho Ser15 antibody** specific for phosphorylated p53.
- **Reading and Calculation:** The plate is read in time-resolved fluorescence mode. The HTRF signal is calculated using the formula: **HTRF = 10000 × (Em665nm / Em620nm)**.

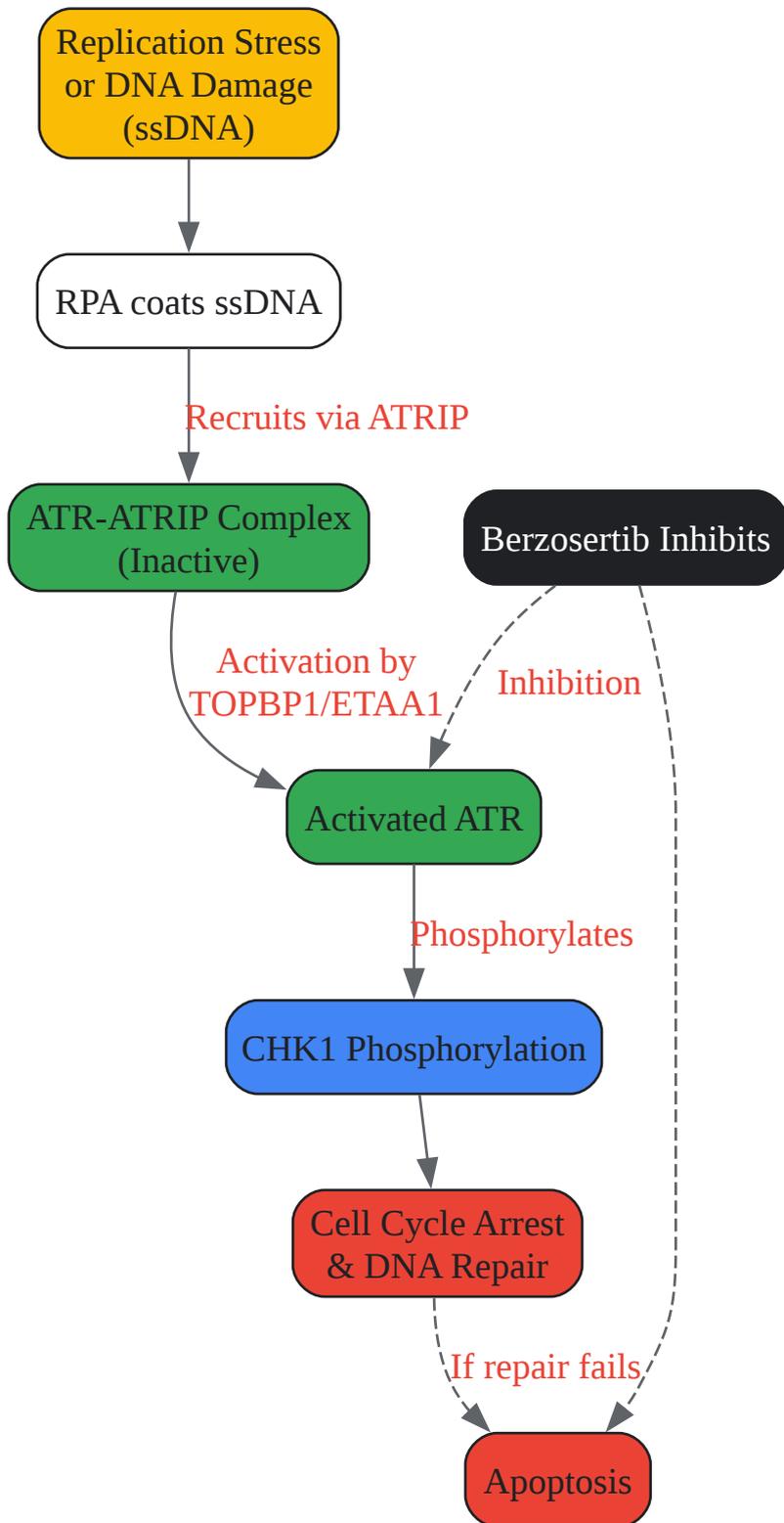
This assay design is summarized in the workflow below:



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Cellular Activity and Mechanism of Action

In cellular environments, **Berzosertib** exhibits its effect by disrupting the DNA Damage Response (DDR) pathway.



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As shown in the pathway above, **Berzosertib** prevents ATR from activating its key downstream effector, CHK1, disrupting cell cycle checkpoints and leading to apoptosis, especially in cancer cells under replication

stress [2] [3]. This mechanism underlies its observed activity as a **chemosensitizer and radiosensitizer** [3].

Key Considerations for Researchers

- **Distinguish Biochemical vs. Cellular IC₅₀:** The biochemical IC₅₀ (19 nM) reflects direct enzyme inhibition, while the cellular IC₅₀ (~0.27 μM) includes factors like cell permeability and metabolism [1] [2] [3].
- **Clinical Pharmacokinetics: Berzosertib** exhibits **non-linear pharmacokinetics** in mice due to saturation of plasma protein binding, which may influence dose-exposure relationships in humans [6]. Population PK analyses in humans show no clinically significant interactions with chemotherapy agents like gemcitabine and cisplatin [7].

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